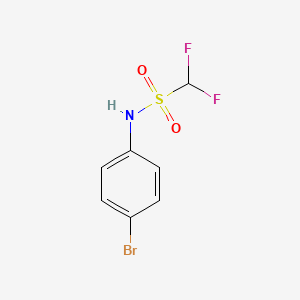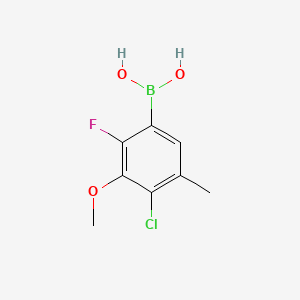
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and an isobutyl group attached to the benzoic acid core. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Isobutyl Group Introduction: The isobutyl group can be introduced through Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, nucleophilic aromatic substitution conditions
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Hydrogen-substituted derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The benzyloxy group may enhance the compound’s ability to cross cell membranes, while the bromine atom and isobutyl group may influence its binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
2-(Benzyloxy)-3-bromo-5-isobutylbenzoic acid can be compared with other similar compounds, such as:
2-(Benzyloxy)-3-bromo-5-methylbenzoic acid: Similar structure but with a methyl group instead of an isobutyl group.
2-(Benzyloxy)-3-chloro-5-isobutylbenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
2-(Benzyloxy)-3-bromo-5-ethylbenzoic acid: Similar structure but with an ethyl group instead of an isobutyl group.
The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C18H19BrO3 |
|---|---|
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
3-bromo-5-(2-methylpropyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H19BrO3/c1-12(2)8-14-9-15(18(20)21)17(16(19)10-14)22-11-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,21) |
Clave InChI |
BDUZRENOQXQJIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)








